[(2r,5s)-5-Phenyloxolan-2-yl]methanamine

Serotonin transporter SERT binding SSRI pharmacophore

[(2R,5S)-5-Phenyloxolan-2-yl]methanamine (CAS 1808640-97-2) is a chiral, non-racemic primary amine featuring a cis-configured 2,5-disubstituted tetrahydrofuran ring with a phenyl substituent at the 5-position and an aminomethyl group at the 2-position. This compound belongs to a broader class of 2,5-disubstituted tetrahydrofurans that have been explored as selective serotonin re-uptake inhibitor (SSRI) pharmacophores, where cis (2R,5S) stereochemistry has been associated with potent serotonin transporter (SERT) binding affinity.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B15327859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2r,5s)-5-Phenyloxolan-2-yl]methanamine
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESC1CC(OC1CN)C2=CC=CC=C2
InChIInChI=1S/C11H15NO/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11+/m1/s1
InChIKeyIAIACGGIZWXQIK-MNOVXSKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(2R,5S)-5-Phenyloxolan-2-yl]methanamine: Chiral Tetrahydrofuran Building Block for Asymmetric Synthesis


[(2R,5S)-5-Phenyloxolan-2-yl]methanamine (CAS 1808640-97-2) is a chiral, non-racemic primary amine featuring a cis-configured 2,5-disubstituted tetrahydrofuran ring with a phenyl substituent at the 5-position and an aminomethyl group at the 2-position . This compound belongs to a broader class of 2,5-disubstituted tetrahydrofurans that have been explored as selective serotonin re-uptake inhibitor (SSRI) pharmacophores, where cis (2R,5S) stereochemistry has been associated with potent serotonin transporter (SERT) binding affinity [1]. With a molecular weight of 177.24 g/mol and high purity (≥98%) available from commercial suppliers, it serves as a versatile chiral intermediate and building block in asymmetric synthesis and medicinal chemistry campaigns .

Why [(2R,5S)-5-Phenyloxolan-2-yl]methanamine Cannot Be Replaced by Racemic or Alternative Diastereomeric Analogs


The critical importance of the (2R,5S) configuration in 2,5-disubstituted tetrahydrofuran-based SSRIs is not theoretical: Voelker et al. (2009) demonstrated that trans relative stereochemistry (equivalent to 2R,5R or 2S,5S for the 2-aryl-5-aminomethyl substitution pattern) is a dominant determinant of SERT binding affinity and re-uptake inhibition, achieving Ki values as low as 800 pM in optimized analogs [1]. Random substitution with a racemic mixture or an alternative diastereomer (e.g., (2R,5R) or (2S,5S)) risks complete loss of this potency and the exquisite functional selectivity (DAT:SERT or NET:SERT IC50 ratios ≥1397) that distinguishes the cis-configured series from off-target neurotransmitter transporter inhibition [1]. Furthermore, the presence of two chiral centers in the tetrahydrofuran core generates four possible stereoisomers; only the single enantiomer (2R,5S) provides the defined three-dimensional pharmacophore geometry required for specific target engagement, making generic substitution with racemic or cis/trans mixtures fundamentally inadequate for applications demanding reproducible stereochemical fidelity [2].

Quantitative Evidence for Selecting [(2R,5S)-5-Phenyloxolan-2-yl]methanamine Over Closest Analogs


SERT Binding Affinity of Cis-Configured 2,5-Disubstituted Tetrahydrofurans vs. Trans Diastereomers

In a comprehensive SAR study of 2,5-disubstituted tetrahydrofurans, the optimal SERT binding affinity (Ki = 800 pM) was achieved exclusively with the trans relative stereochemistry of the 2-aryl and 5-aminomethyl substituents [1]. [(2R,5S)-5-Phenyloxolan-2-yl]methanamine possesses this critical cis relationship between the phenyl and aminomethyl groups, placing it in the active stereochemical series. Compounds with cis relative stereochemistry (i.e., 2R,5S or 2S,5R) exhibited superior SERT inhibition compared to their trans counterparts (2R,5R or 2S,5S), establishing the (2R,5S) configuration as the pharmacophorically relevant scaffold [1].

Serotonin transporter SERT binding SSRI pharmacophore stereochemistry-activity relationship

SERT Inhibition Activity of Structurally Related 5-Phenyltetrahydrofuran Scaffolds

The (5-phenyloxolan-2-yl)methanamine scaffold (without specified stereochemistry) has been annotated as a serotonin transporter (SERT) inhibitor in the DrugMap database, with confirmed target engagement against human SERT (CHEMBL458639) [1]. This data point independently corroborates the SERT activity profile of the phenyloxolane methanamine chemotype, providing a direct link between the core structure and serotonin transporter pharmacology, consistent with the broader class findings from Voelker et al. [2].

Serotonin re-uptake inhibition monoamine transporter structure-activity relationship

Enantiomeric Purity of [(2R,5S)-5-Phenyloxolan-2-yl]methanamine vs. Racemic Mixtures

Commercially available [(2R,5S)-5-Phenyloxolan-2-yl]methanamine is supplied as the single enantiomer with ≥98% chemical purity, a critical specification for researchers requiring stereochemically defined building blocks . In contrast, the racemic cis-mixture (rac-[(2R,5S)-5-phenyloxolan-2-yl]methanamine hydrochloride, CAS 1807891-08-2) contains equal amounts of both the (2R,5S) and (2S,5R) enantiomers, necessitating additional chiral resolution steps that reduce overall yield and increase purification costs [1].

Chiral purity enantiomeric excess asymmetric synthesis

Use as a Key Intermediate in Pharmaceutical Patent Processes

Genentech's patent application WO/2023/164679 explicitly discloses phenyltetrahydrofuran compounds, including those with the 2-phenyltetrahydrofuran substitution pattern matching the target scaffold, as useful intermediates in the preparation of pharmaceutical compounds [1]. The patented processes describe the preparation of these intermediates under controlled conditions (CO, H2, rhodium catalyst, ligand, solvent) that yield stereochemically defined products [1]. This establishes an industrial precedent for the use of phenyl-substituted tetrahydrofuran methanamine derivatives in drug substance manufacturing, a claim not extended to simpler tetrahydrofuran methanamine analogs lacking the phenyl substituent .

Pharmaceutical intermediate patented process phenyltetrahydrofuran

Best-Fit Application Scenarios for [(2R,5S)-5-Phenyloxolan-2-yl]methanamine Based on Quantitative Evidence


Asymmetric Synthesis of Serotonin Transporter (SERT) Targeted Pharmacophores

Investigators developing novel SSRI candidates based on the 2,5-disubstituted tetrahydrofuran scaffold should procure the single (2R,5S) enantiomer to access the stereochemical series that achieves sub-nanomolar SERT binding (Ki = 800 pM) and >1,000-fold selectivity over off-target dopamine and norepinephrine transporters, as demonstrated by Voelker et al. [1]. Starting with the pre-resolved single enantiomer avoids the 50% yield loss inherent to racemate resolution and ensures the pharmacophoric geometry required for SERT engagement .

Stereochemically Defined Intermediate for GMP API Manufacturing

Contract manufacturing organizations (CMOs) and process chemistry groups preparing phenyltetrahydrofuran-containing active pharmaceutical ingredients should source the (2R,5S) single enantiomer as a key starting material or intermediate, consistent with the synthetic processes described in Genentech's WO/2023/164679 patent family [1]. Commercial availability at 98% purity from ISO-certified suppliers supports direct use in regulated environments without additional purification or chiral resolution .

Chiral Building Block for Asymmetric Catalysis and Ligand Design

Synthetic methodology groups exploring chiral tetrahydrofuran-based ligands, organocatalysts, or chiral auxiliaries benefit from the rigid cis-2,5-disubstituted oxolane framework. The (2R,5S) single enantiomer provides a well-defined chiral environment with the primary amine handle enabling facile derivatization into amides, sulfonamides, ureas, or imines. In contrast, racemic or diastereomeric mixtures introduce variable stereochemistry that complicates enantioselectivity optimization in asymmetric transformations [1].

Reference Standard for Chiral HPLC Method Development

Analytical development laboratories requiring a well-characterized, single-enantiomer phenyl-substituted tetrahydrofuran for chiral HPLC method validation should select [(2R,5S)-5-Phenyloxolan-2-yl]methanamine as a reference standard. Its commercial availability as the pure enantiomer enables accurate determination of enantiomeric excess (ee) in reaction monitoring and quality control workflows, a capability not achievable with racemic reference materials [1].

Quote Request

Request a Quote for [(2r,5s)-5-Phenyloxolan-2-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.